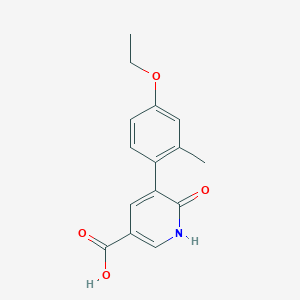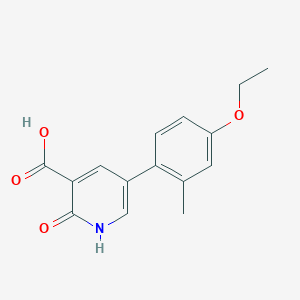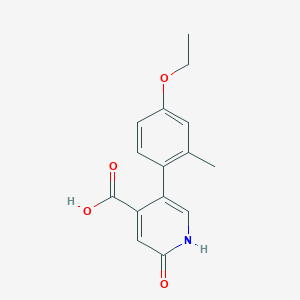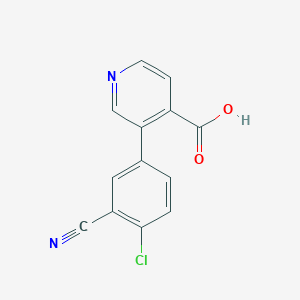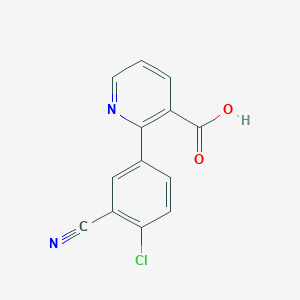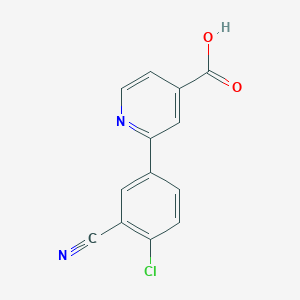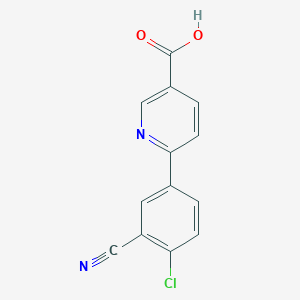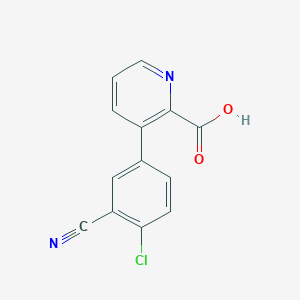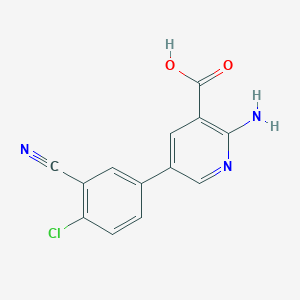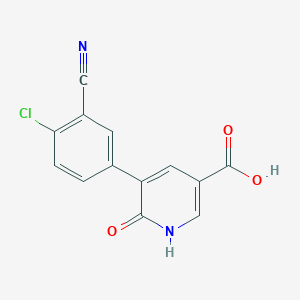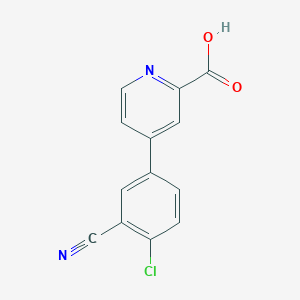
4-(4-Chloro-3-cyanophenyl)picolinic acid, 95%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(4-Chloro-3-cyanophenyl)picolinic acid, also known as 4-chloro-3-cyanopyridine-2-carboxylic acid (CPCA) is an organic compound that is widely used in scientific research. It is a white crystalline powder with a molecular weight of 225.6 g/mol. CPCA has a variety of applications in science, such as in the synthesis of pharmaceuticals, in the synthesis of polymers, and in the study of biochemical and physiological processes.
作用機序
CPCA acts as a catalyst in various reactions due to its ability to form complexes with other molecules. When CPCA forms a complex with another molecule, it increases the rate of the reaction by providing an alternate pathway for the reaction to occur. This allows the reaction to occur more quickly and efficiently.
Biochemical and Physiological Effects
CPCA has been shown to have a variety of biochemical and physiological effects. It has been shown to have an antifungal effect, as it can inhibit the growth of fungi. It has also been shown to have an anti-inflammatory effect, as it can reduce inflammation in the body. Additionally, CPCA has been shown to have an antioxidant effect, as it can reduce oxidative damage in the body.
実験室実験の利点と制限
CPCA has a variety of advantages and limitations for use in lab experiments. One of the major advantages of using CPCA in lab experiments is its ability to act as a catalyst in various reactions. This allows for reactions to occur more quickly and efficiently, which can save time and money. Additionally, CPCA is relatively inexpensive, which makes it an attractive option for use in lab experiments. However, CPCA is also limited in its use in lab experiments, as it is not suitable for use in reactions that involve high temperatures or pressures.
将来の方向性
There are a variety of potential future directions for the use of CPCA in scientific research. One potential direction is the use of CPCA in the development of new pharmaceuticals. CPCA could be used to synthesize new compounds that could be used as pharmaceuticals, which could lead to the development of more effective treatments for various diseases and conditions. Additionally, CPCA could be used to study the effects of various drugs and other compounds on the body, which could lead to a better understanding of how these compounds interact with the body. Finally, CPCA could be used to develop new polymers for use in a variety of applications, which could lead to the development of new materials with improved properties.
合成法
CPCA is synthesized through a four-step process. The first step of the synthesis involves the reaction of 4-(4-Chloro-3-cyanophenyl)picolinic acid, 95%yanopyridine with anhydrous aluminum chloride in anhydrous dichloromethane. This reaction yields this compoundyanopyridine-2-carboxylic acid chloride, which is the intermediate product of the synthesis. The second step is the reaction of this compoundyanopyridine-2-carboxylic acid chloride with sodium hydroxide in water. This reaction produces this compoundyanopyridine-2-carboxylic acid, which is the final product of the synthesis. The third and fourth steps of the synthesis involve the purification and drying of the product.
科学的研究の応用
CPCA is widely used in scientific research due to its ability to act as a catalyst in various reactions. It is a popular reagent for the synthesis of pharmaceuticals, as it can be used to synthesize a variety of compounds. CPCA is also used in the synthesis of polymers for use in a variety of applications. Additionally, CPCA is used in the study of biochemical and physiological processes, as it can be used to study the effects of various drugs and other compounds on the body.
特性
IUPAC Name |
4-(4-chloro-3-cyanophenyl)pyridine-2-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7ClN2O2/c14-11-2-1-8(5-10(11)7-15)9-3-4-16-12(6-9)13(17)18/h1-6H,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTBLXZHNJVVPIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=CC(=NC=C2)C(=O)O)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7ClN2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.66 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


